Azido-PEG2-PFP ester

Bioconjugation Amine-Reactive Chemistry Hydrolytic Stability

Azido-PEG2-PFP ester (CAS 1393330-37-4), also designated as N3-PEG2-C2-PFP ester, is a heterobifunctional polyethylene glycol (PEG) linker featuring a two-unit PEG spacer (PEG2) conjugated to an azide group and a pentafluorophenyl (PFP) ester moiety. The compound serves as a non-cleavable linker extensively utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, and is recognized as a click chemistry reagent due to the presence of the azide group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Molecular Formula C13H12F5N3O4
Molecular Weight 369.24 g/mol
CAS No. 1393330-37-4
Cat. No. B605825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-PFP ester
CAS1393330-37-4
SynonymsAzido-PEG2-PFP ester
Molecular FormulaC13H12F5N3O4
Molecular Weight369.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2
InChIKeyFEXHEMGARNABFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-PFP ester (CAS 1393330-37-4): Technical Specifications and Primary Functional Classification


Azido-PEG2-PFP ester (CAS 1393330-37-4), also designated as N3-PEG2-C2-PFP ester, is a heterobifunctional polyethylene glycol (PEG) linker featuring a two-unit PEG spacer (PEG2) conjugated to an azide group and a pentafluorophenyl (PFP) ester moiety. The compound serves as a non-cleavable linker extensively utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, and is recognized as a click chemistry reagent due to the presence of the azide group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The PFP ester provides an amine-reactive handle for efficient conjugation to lysine residues on antibodies or other biomolecules .

Why Generic Substitution of Azido-PEG2-PFP ester Fails: The Critical Role of PEG Spacer Length and PFP Ester Reactivity


Substituting Azido-PEG2-PFP ester with alternative PEG-based linkers or other amine-reactive heterobifunctional reagents without careful consideration of spacer length and reactive group chemistry can compromise conjugate stability, solubility, and overall bioconjugation efficiency. The PEG2 spacer (approximately 8.8 Å extended length) provides a specific molecular distance that balances solubility enhancement with minimal steric hindrance; shorter PEG1 linkers may inadequately mitigate hydrophobic aggregation, while longer PEG chains (e.g., PEG4, PEG8) can introduce excessive flexibility that reduces conjugation precision . Furthermore, the PFP ester exhibits significantly higher reactivity toward primary amines and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, meaning that generic substitution with NHS-based analogs would result in lower conjugation yields and increased hydrolytic degradation in aqueous buffers .

Quantitative Differentiation Evidence for Azido-PEG2-PFP ester: Comparative Performance Data Against Closest Analogs


PFP Ester Reactivity and Hydrolytic Stability vs. NHS Ester Analogs

The pentafluorophenyl (PFP) ester moiety in Azido-PEG2-PFP ester demonstrates both higher reactivity toward primary amines and greater resistance to hydrolysis compared to the widely used N-hydroxysuccinimide (NHS) ester. This differentiation is critical for achieving high conjugation yields in aqueous buffers where NHS esters undergo rapid hydrolysis .

Bioconjugation Amine-Reactive Chemistry Hydrolytic Stability

PEG2 Spacer Length Optimization: Comparative Impact on Conjugate Solubility and DAR

The PEG2 spacer in Azido-PEG2-PFP ester (molecular weight 369.24 g/mol, extended length ~8.8 Å) represents an optimized balance between conjugate solubility and linker length. In the context of ADC synthesis, PEG linkers increase water solubility, improve drug-to-antibody ratio (DAR), and reduce ADC aggregation [1]. Shorter PEG1 linkers provide insufficient hydrophilicity to offset hydrophobic payload-induced aggregation, while longer PEG4 and PEG8 linkers can introduce conformational flexibility that may reduce conjugation site precision .

Antibody-Drug Conjugates PEGylation Linker Design

Non-Cleavable Linker Architecture: Stability Advantages Over Cleavable Analogs

Azido-PEG2-PFP ester is a non-cleavable linker that forms a stable amide bond upon conjugation and a triazole linkage via click chemistry, both of which resist proteolytic degradation and chemical cleavage under physiological conditions . In contrast to cleavable linkers (e.g., valine-citrulline dipeptide, disulfide), non-cleavable linkers exhibit reduced off-target toxicity and maintain conjugate integrity in circulation, though they lack bystander killing effects [1].

ADC Linker Stability Non-Cleavable Linkers Plasma Stability

High Conjugation Efficiency: Quantitative Yield Data

Research indicates that conjugation using Azido-PEG2-PFP ester results in high yields of amide-linked products, with reported conversions exceeding 95% under optimized conditions . This high efficiency is attributed to the superior leaving group ability of the PFP ester and the robust nature of the copper-catalyzed azide-alkyne cycloaddition reaction.

Bioconjugation Yield Amide Bond Formation Click Chemistry Efficiency

Orthogonal Dual Functionality: Enabling Sequential Conjugation Without Cross-Reactivity

Azido-PEG2-PFP ester uniquely combines an azide group for click chemistry and a PFP ester for amine coupling, enabling orthogonal, sequential conjugation strategies without cross-reactivity . The azide undergoes CuAAC or SPAAC with alkynes, DBCO, or BCN groups, while the PFP ester reacts specifically with primary amines . This orthogonality allows for precise, stepwise assembly of complex bioconjugates, a capability not available with mono-functional or single-mechanism linkers.

Bioorthogonal Chemistry Sequential Conjugation Click Chemistry

Optimal Scientific and Industrial Use Cases for Azido-PEG2-PFP ester Based on Verified Differentiation


Antibody-Drug Conjugate (ADC) Synthesis Requiring Non-Cleavable Linker Stability

Azido-PEG2-PFP ester is optimally deployed as a non-cleavable linker in ADC programs where prolonged plasma stability and reduced off-target toxicity are prioritized over bystander killing effects. The PEG2 spacer enhances aqueous solubility of the antibody-drug conjugate, mitigating aggregation during formulation, while the PFP ester enables efficient, high-yield conjugation to lysine residues on the antibody . The resulting amide bond is stable under physiological conditions, ensuring the payload remains attached until lysosomal degradation releases the active cytotoxic agent [1].

PROTAC Development Demanding Defined PEG Spacer Length

In proteolysis-targeting chimera (PROTAC) design, linker length and composition critically influence ternary complex formation and degradation efficiency. Azido-PEG2-PFP ester provides a PEG2 spacer (~8.8 Å) that is well-suited for bridging E3 ligase ligands and target protein ligands when a compact, hydrophilic linker is required. The PFP ester can be used to install the linker onto an amine-containing ligand, followed by click chemistry attachment of the second ligand via the azide, enabling modular PROTAC synthesis with precise control over linker length .

Sequential Bioconjugation for Fluorescent Probes and Imaging Agents

The orthogonal dual functionality of Azido-PEG2-PFP ester makes it an ideal reagent for constructing fluorescent probes or imaging agents where sequential, site-specific conjugation is required. For example, the PFP ester can first be reacted with an amine-containing biomolecule (e.g., a peptide or antibody), followed by CuAAC or SPAAC click chemistry with an alkyne-modified fluorophore. This stepwise approach ensures high specificity and minimizes side reactions, yielding homogeneous, well-characterized conjugates suitable for in vitro and in vivo imaging applications .

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